
2,6-Bis(2-methoxyphenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of a central phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)phenol typically involves the reaction of 2-methoxyphenol with a suitable reagent to introduce the methoxyphenyl groups at the 2 and 6 positions of the phenol ring. One common method involves the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide is reacted with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
2,6-Bis(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2,6-Bis(2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
作用机制
The mechanism of action of 2,6-Bis(2-methoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. It primarily acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
相似化合物的比较
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
2,6-Bis(2-methoxyphenyl)phenol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to simpler phenolic compounds. This structural feature allows it to have a broader range of applications and improved efficacy in various fields.
属性
CAS 编号 |
205869-76-7 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2,6-bis(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H18O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13,21H,1-2H3 |
InChI 键 |
CZKLOQMAWZHZEO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
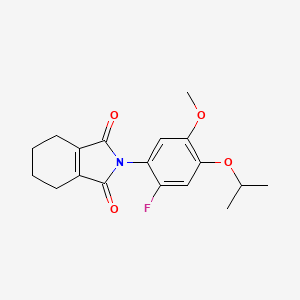
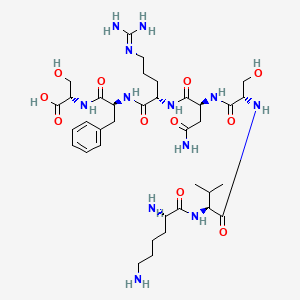
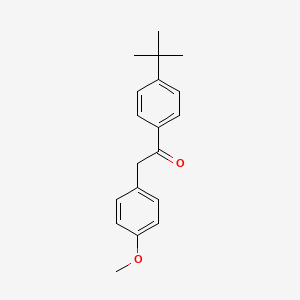
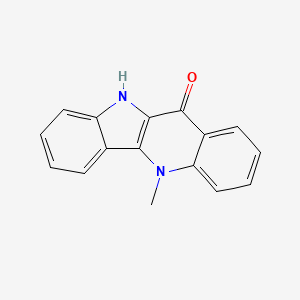
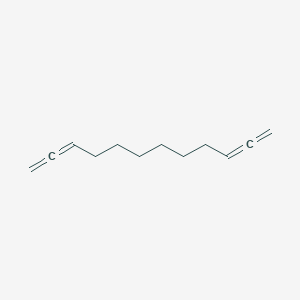
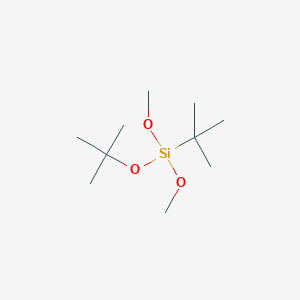

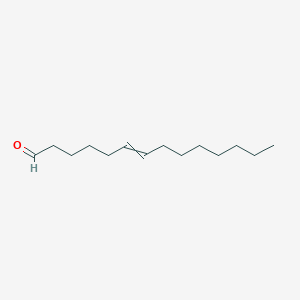

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)

